Uvaricin

Beschreibung

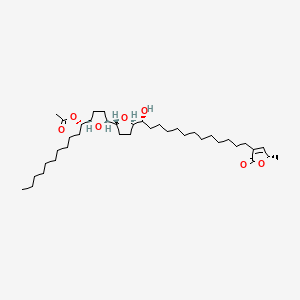

Structure

2D Structure

Eigenschaften

Molekularformel |

C39H68O7 |

|---|---|

Molekulargewicht |

649 g/mol |

IUPAC-Name |

[(1S)-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate |

InChI |

InChI=1S/C39H68O7/c1-4-5-6-7-8-15-18-21-24-35(44-31(3)40)36-27-28-38(46-36)37-26-25-34(45-37)33(41)23-20-17-14-12-10-9-11-13-16-19-22-32-29-30(2)43-39(32)42/h29-30,33-38,41H,4-28H2,1-3H3/t30-,33+,34+,35-,36+,37+,38+/m0/s1 |

InChI-Schlüssel |

JQOYPOSGHDJFLI-AVNCTIOFSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)OC(=O)C |

Isomerische SMILES |

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)OC(=O)C |

Kanonische SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)OC(=O)C |

Synonyme |

uvaricin |

Herkunft des Produkts |

United States |

Natural Occurrence, Isolation, and Derivatization of Uvaricin

Botanical Sources and Distribution

Primary Isolation from Uvaria acuminata Roots (Annonaceae Family)

The initial discovery and isolation of Uvaricin were from the roots of Uvaria acuminata, a plant species belonging to the Annonaceae family. wikipedia.orgscienceopen.comarizona.edu This seminal work, published in 1982 by Jolad et al., marked the first identification of an acetogenin (B2873293) and established U. acuminata as the primary botanical source of this compound. wikipedia.orgbiochemjournal.com The research detailed the spectral characterization of this novel bis(tetrahydrofuranoid) fatty acid lactone, which was investigated for its antitumor properties. scienceopen.comarizona.edu Subsequent studies have also isolated related compounds, such as Desacetylthis compound (B1211415), from the same plant source. biochemjournal.comacs.org

Other Reported Annonaceae Species Containing this compound or Analogs

The Annonaceae family, which comprises over 100 genera and 2300 species, is the exclusive source of acetogenins (B1209576). wikipedia.orgmdpi.com While Uvaria acuminata is the original source of this compound, the broader family of plants is rich in structural analogs. biochemjournal.com Over 500 different acetogenins have been identified from at least 16 genera within this family. nih.govresearchgate.net These compounds have been isolated from various parts of the plants, including the leaves, seeds, roots, and stems. researchgate.net

Examples of other Annonaceae species known to produce a variety of acetogenins, which are structurally similar to this compound, are listed below.

| Plant Genus | Example Species | Common Name |

| Annona | A. muricata | Soursop / Graviola mdpi.com |

| A. cherimola | Cherimoya nih.gov | |

| A. squamosa | Custard Apple researchgate.net | |

| Asimina | A. triloba | Pawpaw wikipedia.org |

| Goniothalamus | G. donnaiensis | Not specified researchgate.net |

| Rollinia | R. mucosa | Not specified acs.org |

Advanced Isolation Methodologies

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction from the plant material followed by purification to isolate the target compound.

Solvent Extraction Techniques (e.g., Methanol (B129727), Dichloromethane)

The initial step in isolating this compound and other acetogenins from plant material is typically solvent extraction. This process uses solvents to dissolve the desired compounds, separating them from the solid plant matrix. Methanolic extracts of Uvaria acuminata roots have been specifically used in studies investigating the plant's bioactive constituents, including this compound. biochemjournal.com Generally, a sequence of solvents with varying polarities, such as methanol or dichloromethane (B109758), is employed to create a crude extract containing a mixture of phytochemicals.

Chromatographic Separation Techniques

Following solvent extraction, the resulting crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating and purifying this compound from this mixture. ijcrcps.com

Column chromatography using silica (B1680970) gel is a standard and effective method for the purification of acetogenins from the crude plant extract. ijcrcps.com In this technique, the extract is loaded onto a column packed with silica gel, which serves as the stationary phase. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases, allowing for the isolation of pure fractions of this compound. ijcrcps.com

Purity Assessment and Validation Strategies

Ensuring the purity of an isolated or synthesized compound like this compound is critical for subsequent research. A combination of chromatographic and spectroscopic methods is employed to evaluate purity and identify potential contaminants.

HPLC coupled with Ultraviolet (UV) detection is the standard for assessing the purity of acetogenin samples. The presence of a single, sharp peak at the expected retention time in the chromatogram, monitored at ~220 nm, is a primary indicator of purity. researchgate.netoatext.com The peak area can be used for quantitative analysis to determine the percentage purity.

For acetogenins or their derivatives that may lack a strong UV chromophore, or as a complementary detection method, an Evaporative Light Scattering Detector (ELSD) can be utilized. In HPLC-ELSD, the mobile phase is nebulized and evaporated, leaving the non-volatile analyte as fine particles that scatter a light beam. This technique provides a response that is more uniform for different compounds regardless of their optical properties and is compatible with gradient elution, making it a powerful tool for purity assessment where UV detection may be insufficient.

Throughout the purification process, Thin-Layer Chromatography (TLC) provides a rapid and cost-effective method for monitoring the separation of compounds in fractions collected from column chromatography. nih.govgla.ac.uk The presence of acetogenins on a TLC plate can be visualized using specific reagents. Kedde's reagent, for example, reacts with the α,β-unsaturated γ-lactone ring to produce a distinctive dark green or colored spot, confirming the presence of the target compound class in a given fraction. scientific.netresearchgate.netoup.com

In parallel, spectroscopic techniques are used to confirm the identity of the isolated compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. oatext.com Specific proton signals in the ¹H-NMR spectrum, such as those for the protons on the γ-lactone ring (e.g., at ~7.18 ppm and ~5.06 ppm), confirm the presence of the core acetogenin structure. nih.gov Fourier-Transform Infrared (FTIR) spectroscopy can also be used to identify key functional groups, such as hydroxyls and the ester carbonyl of the lactone. oatext.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used for the definitive identification of acetogenins and for screening for contaminants. mdpi.comresearchgate.net Coupling HPLC with high-resolution mass spectrometry (HRMS), such as in HPLC-ESI-LTQ-Orbitrap systems, allows for the determination of the exact mass and molecular formula of the parent compound and its fragments. researchgate.netresearchgate.net

This technique is invaluable for distinguishing this compound from other structurally similar acetogenins that may be present as impurities. The fragmentation patterns (MS/MS spectra) generated are unique to a compound's structure, providing a chemical fingerprint for identification. mdpi.com To enhance ionization and generate more informative fragments for acetogenins, post-column infusion of lithium salts is often employed. oup.comresearchgate.net This method promotes the formation of lithiated adducts [M+Li]⁺, which yield characteristic fragmentation patterns that help to pinpoint the location of THF rings and hydroxyl groups, thereby facilitating the screening for isomeric or related acetogenin contaminants. oup.comresearchgate.net

Preparation of this compound Derivatives for Research

To investigate structure-activity relationships and explore potential therapeutic applications, numerous derivatives (analogues) of Annonaceous acetogenins have been synthesized. These modifications target different parts of the acetogenin scaffold, including the central THF core, the terminal lactone, and the aliphatic chain.

Key strategies for derivatization include:

Modification of the THF Core: The central bis-tetrahydrofuran unit has been replaced with simpler structures, such as ethylene (B1197577) glycol or catechol ether moieties, to create less complex analogues while retaining biological activity. nih.gov

Alteration of the γ-Lactone Ring: The terminal γ-lactone is crucial for activity, and modifications often involve its replacement with other functional groups. Nitrogen-containing heterocycles, such as 1-methylpyrazole or pyrimidine, have been substituted for the lactone, in some cases leading to analogues with enhanced and more selective cytotoxicity. thieme-connect.comjst.go.jp

Glycosylation: Sugar moieties have been attached to the acetogenin structure to create glycoconjugates. dovepress.com For example, glucosylated derivatives of the acetogenin bullatacin (B1665286) have been synthesized via click chemistry, linking a glucopyranosyl azide to an alkyne-functionalized acetogenin precursor. dovepress.com

Side-Chain Modification: The length and functionality of the alkyl chains have been altered to study their influence on the molecule's interaction with biological targets. nih.gov

These synthetic efforts allow researchers to probe the essential structural features required for the biological activity of acetogenins like this compound and to develop novel compounds with potentially improved properties. nih.gov

Isolation and Characterization of Desacetylthis compound

Desacetylthis compound, a naturally occurring acetogenin, has been isolated and identified from the plant species Uvaria acuminata of the Annonaceae family. mdpi.combiochemjournal.com Seminal work in the field led to the successful extraction and structural elucidation of this compound, contributing to the broader understanding of annonaceous acetogenins, a class of compounds noted for their significant biological activities.

The isolation of desacetylthis compound from Uvaria acuminata was a key finding in the phytochemical investigation of this plant. mdpi.com The characterization of its molecular structure was accomplished through various spectroscopic techniques. Notably, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were instrumental in determining the connectivity and stereochemistry of the molecule. nih.gov

Detailed experimental procedures for the isolation of desacetylthis compound involve standard phytochemical extraction and purification methods. While the original research provides the foundational knowledge of its existence and source, specific details regarding the solvent systems, chromatographic matrices, and step-by-step protocols are contained within specialized scientific literature.

The structural characterization of desacetylthis compound revealed it to be a C-37 bis-tetrahydrofuran fatty acid lactone. Its structure is closely related to that of this compound, another acetogenin isolated from the same plant species. The primary difference between the two compounds lies in the absence of an acetyl group in desacetylthis compound.

For a comprehensive understanding of the molecular architecture of desacetylthis compound, a variety of spectroscopic data points are crucial. This includes ¹H NMR and ¹³C NMR chemical shifts, which provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. Additionally, mass spectrometry data offers insights into the compound's molecular weight and fragmentation pattern, further confirming its structure.

Below is a table summarizing the key spectroscopic data for desacetylthis compound, as would be typically reported in its full characterization.

Interactive Data Table: Spectroscopic Data for Desacetylthis compound

| Spectroscopic Data Type | Key Features |

| ¹H NMR | Data not available in the searched sources. |

| ¹³C NMR | Data not available in the searched sources. |

| Mass Spectrometry (MS) | Data not available in the searched sources. |

| Infrared (IR) Spectroscopy | Data not available in the searched sources. |

| Ultraviolet (UV) Spectroscopy | Data not available in the searched sources. |

Note: Detailed spectroscopic data for desacetylthis compound from the primary literature was not available in the publicly accessible sources searched.

Structural Elucidation and Stereochemical Assignment of Uvaricin

Early Challenges in Structural Determination

The initial efforts to elucidate the structure of uvaricin faced considerable hurdles. Annonaceous acetogenins (B1209576), including this compound, are a class of natural products characterized by a long aliphatic chain, often containing tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) rings, and terminating in a γ-lactone. sysrevpharm.orgresearchgate.net

Complexity Due to Contiguous Stereocenters and Bis-THF Core

A major source of complexity in determining the structure of this compound stemmed from the presence of multiple contiguous stereocenters, particularly within its bis-tetrahydrofuran (bis-THF) core. The core unit of adjacent bis-THF acetogenins like this compound contains six oxygenated stereocenters. beilstein-journals.orgnih.gov The intricate arrangement of stereocenters and the fused bis-THF ring system made establishing both the relative and absolute stereochemistry a non-trivial task. Early structural reports often presented planar structures, with the relative stereochemical relationships around the THF rings being a key area of investigation. core.ac.uk

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods were indispensable in overcoming the challenges of this compound's structural elucidation, providing crucial information about its functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy played a central role in deciphering the complex structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were employed to gain a comprehensive understanding of the molecule. researchgate.netnumberanalytics.com

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provided fundamental information about the types of protons and carbons present in the molecule and their chemical environments. researchgate.netemerypharma.com However, for complex molecules like this compound with overlapping resonances, 2D NMR techniques were essential for establishing connectivity and spatial relationships. libretexts.org

The determination of the absolute configuration of the stereogenic carbinol centers in this compound and other Annonaceous acetogenins extensively utilized the Mosher ester method, also known as the advanced or modified Mosher method. sysrevpharm.orgresearchgate.netmdpi.comnih.govresearchgate.netspringernature.com This technique is a standard NMR-based method for deducing the absolute configuration of secondary alcohol centers. mdpi.comnih.govspringernature.com

The method involves preparing diastereomeric esters by reacting the chiral alcohol with both the (S)- and (R)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). researchgate.netmdpi.comnih.govresearchgate.netspringernature.com Analysis of the chemical shift differences (ΔδSR = δS - δR) in the ¹H NMR spectra of these two diastereomeric Mosher esters allows for the reliable deduction of the absolute configuration of the original carbinol stereocenter. mdpi.comnih.govspringernature.com This methodology was successfully applied to this compound and other adjacent bis-THF acetogenins to determine the absolute stereochemistry of their carbinol centers. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) provided complementary information crucial for the structural characterization of this compound, primarily by determining its molecular weight and providing insights into its fragmentation pattern. wikipedia.orgthermofisher.complasmion.com MS is an analytical technique that measures the mass-to-charge ratio of ions, producing a mass spectrum that can be used to identify unknown compounds and elucidate their structure. wikipedia.orgplasmion.com

Early studies utilized mass spectroscopic fragmentation patterns to support the proposed structure of this compound as a C₃₄ fatty acid derivative with a terminal unsaturated lactone ring and two adjacent THF rings. ut.ee High-resolution mass spectrometry (HRMS) can provide accurate molecular weight information, which is essential for determining the molecular formula. Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting ions and analyzing the masses of the resulting fragments, helping to confirm connectivity and the presence of specific substructures within the molecule. researchgate.netlcms.cz

X-ray Crystallography for Absolute Configuration Confirmation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. While obtaining suitable crystals of complex natural products like this compound can be challenging, X-ray diffraction analysis, particularly using anomalous scattering with wavelengths like Cu-Kα radiation, can be used to confirm the absolute stereochemistry. researchgate.netmit.edu The analysis of the diffraction pattern allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule. For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be assigned by analyzing the differences in intensity between Friedel pairs of reflections, often evaluated using the Flack parameter. researchgate.netmit.edu This method has been applied to confirm the absolute configuration of various natural products, including other acetogenins. researchgate.netmdpi.comresearchgate.net

Validation of Stereochemistry through Total Synthesis

Total synthesis serves as a powerful method to validate the proposed structure and stereochemistry of a natural product. By synthesizing the compound from simpler precursors using reactions with known stereochemical outcomes, a molecule with a defined structure and absolute configuration is constructed. Comparing the spectroscopic and physical properties (such as optical rotation) of the synthetic compound with those of the natural product allows for the confirmation of the proposed structure and, critically, the assignment of its absolute stereochemistry. mdpi.comnih.govacs.orgresearchgate.net The first total synthesis of (+)-Uvaricin was achieved, employing strategies such as Sharpless asymmetric dihydroxylation to precisely introduce hydroxyl groups with controlled stereochemistry, thereby contributing to the validation of its complex stereochemical features. nih.gov

Biosynthesis of Uvaricin

Polyketide Pathway Origin

Polyketides are a diverse group of secondary metabolites synthesized through a pathway that shares similarities with fatty acid biosynthesis. wikipedia.orgimperial.ac.ukwikiwand.com The core principle involves the iterative condensation of small carboxylic acid units. wikipedia.orgwikiwand.com

Uvaricin as a C37 Polyketide-Derived Secondary Metabolite

This compound is classified as a C37 secondary metabolite derived from the polyketide pathway. mdpi.com Annonaceous acetogenins (B1209576), in general, are unique C35 or C37 secondary metabolites originating from this route. mdpi.commdpi.com Their structure, characterized by a long hydrocarbon chain and a terminal lactone, is consistent with assembly from polyketide precursors. wikipedia.orgmdpi.com

Enzymatic Machinery Involved

The synthesis of polyketides is orchestrated by large multienzyme complexes known as polyketide synthases (PKSs). wikipedia.orgwikiwand.comanr.fr These enzymes are central to determining the structure and complexity of the resulting polyketide chain. wikiwand.com

Role of Polyketide Synthases (PKSs) in this compound Formation

Polyketide synthases are responsible for the stepwise assembly of the carbon backbone of this compound. wikipedia.orgwikiwand.com PKSs catalyze the condensation of starter and extender units and often contain domains that modify the growing polyketide chain through reduction, dehydration, or other reactions. wikiwand.com The specific type and arrangement of domains within the PKS dictate the final structure of the polyketide product. wikiwand.com While the precise PKS system for this compound is complex and involves specific enzymes within the Annonaceae plant, the general mechanism involves these multi-domain proteins facilitating the chain elongation. anr.frnih.govnih.govrsc.org

Stepwise Elongation and Cyclization Mechanisms

The biosynthesis of this compound involves the sequential addition of building blocks and subsequent cyclization events that form its characteristic cyclic structures. wikipedia.org

Condensation of Starter and Extender Units (e.g., Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA)

The polyketide chain assembly begins with a starter unit, typically acetyl-CoA or propionyl-CoA, which is condensed with extender units, primarily malonyl-CoA or methylmalonyl-CoA. wikipedia.orgwikiwand.comnih.gov This condensation is a key step in polyketide synthesis, resembling the Claisen condensation, and is driven by the decarboxylation of the extender unit. imperial.ac.uk Each cycle of elongation adds two or three carbons to the growing chain, depending on whether malonyl-CoA or methylmalonyl-CoA is used. wikipedia.orgwikiwand.com The long aliphatic chain of this compound is built through multiple iterations of these condensation reactions.

| Precursor Type | Example Molecules | Role in Biosynthesis |

| Starter Unit | Acetyl-CoA, Propionyl-CoA | Initiates chain |

| Extender Unit | Malonyl-CoA, Methylmalonyl-CoA | Chain elongation |

Formation of Tetrahydrofuran (B95107) Rings and Lactone Moiety

A defining feature of this compound and other acetogenins is the presence of one or more tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone. mdpi.comwikipedia.orgmdpi.com The formation of these rings occurs after the polyketide chain has been assembled. Proposed mechanisms for THF ring formation often involve the epoxidation of double bonds within the polyketide chain, followed by intramolecular cyclization. rsc.orgcore.ac.ukresearchgate.net The specific stereochemistry of the THF rings is determined by the configuration of the epoxide precursors and the enzymatic machinery involved in the cyclization. core.ac.uknih.gov The terminal γ-lactone is formed through the cyclization of the carboxylic acid terminus of the polyketide chain with a hydroxyl group, often derived from a 2-propanol unit incorporated at an early stage of biosynthesis. mdpi.commdpi.comscispace.comresearchgate.net This cyclization results in the characteristic five-membered lactone ring with an α,β-unsaturation and a methyl substitution. wikipedia.orgmdpi.comscispace.com

| Structural Feature | Proposed Formation Mechanism | Key Precursors/Intermediates |

| Tetrahydrofuran Rings | Epoxidation of double bonds followed by cyclization | Polyepoxide intermediates |

| γ-Lactone Moiety | Cyclization of terminal carboxylic acid with a hydroxyl group | Polyketide chain terminus |

Total Synthesis and Synthetic Analog Preparation of Uvaricin

Significance of Total Synthesis in Uvaricin Research

The total synthesis of a natural product like this compound is a critical endeavor that extends beyond the mere chemical challenge. It provides definitive proof of the proposed structure and opens avenues for extensive biological and medicinal chemistry research that would be otherwise impossible.

One of the primary motivations for the total synthesis of this compound was to unequivocally confirm its molecular structure and, crucially, its absolute stereochemistry. This compound was the first member of the Annonaceous acetogenins (B1209576) to be identified, isolated in 1982 from Uvaria acuminata. beilstein-journals.orgnih.gov Initial structural elucidation was based on spectroscopic methods. However, given the presence of multiple stereocenters, particularly within the central bis-tetrahydrofuran (bis-THF) core, unambiguous assignment of the three-dimensional arrangement of atoms is a formidable challenge. Total synthesis provides the ultimate proof of structure; if the synthetic molecule's physical and spectroscopic data (such as ¹H NMR and ¹³C NMR spectra) are identical to those of the natural product, the proposed structure and its absolute configuration are confirmed. beilstein-journals.orgmdpi.com The first total synthesis of naturally occurring (+)-uvaricin successfully validated its proposed structure. nih.govacs.org

Annonaceous acetogenins, including this compound, are isolated from natural sources, typically plants of the Annonaceae family. nih.govmdpi.com The concentration of these compounds in the plant material is often very low, making the isolation of substantial quantities for research purposes a difficult and inefficient process. This limited natural supply creates a significant bottleneck for in-depth biological evaluation, structure-activity relationship (SAR) studies, and the development of potential therapeutic leads. Total synthesis offers a laboratory-based, reproducible, and scalable route to this compound, thereby overcoming the reliance on natural extraction. mdpi.com A successful synthetic strategy ensures a consistent and adequate supply of the pure compound, which is indispensable for advancing research into its biological mechanisms and therapeutic potential.

Pioneering Total Synthesis Approaches

The complex structure of this compound, characterized by its long aliphatic chain, a γ-lactone terminus, and the stereochemically rich adjacent bis-THF core, presented a significant synthetic hurdle. acs.org The first successful total synthesis was a landmark achievement in the field.

In 1998, the research groups of Subhash C. Sinha and Ehud Keinan reported the first total synthesis of the naturally occurring (+)-uvaricin isomer. beilstein-journals.orgnih.gov Their innovative strategy was centered on a "naked" carbon skeleton approach, where the required stereocenters were methodically installed onto a simple hydrocarbon chain using powerful asymmetric reactions. nih.govacs.orgacs.org

A cornerstone of the Sinha and Keinan synthesis was the strategic use of the Sharpless Asymmetric Dihydroxylation (AD) reaction. nih.govacs.org This powerful and reliable method allows for the enantioselective conversion of prochiral alkenes into chiral vicinal diols with a high degree of predictability and control. nih.govmdpi.comwikipedia.org

The synthesis employed three consecutive Sharpless AD reactions to install the necessary oxygen functionalities onto the hydrocarbon backbone in a regio- and enantioselectively controlled manner. beilstein-journals.orgnih.govacs.org This approach allowed for the precise construction of the multiple stereogenic centers required for the bis-THF core. The AD reaction involves treating an alkene with a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org The choice of the chiral ligand (either DHQ or DHQD derivatives, often in a pre-packaged mixture known as AD-mix) dictates which face of the alkene is hydroxylated, thus determining the absolute configuration of the resulting diol. wikipedia.orgorganic-chemistry.org This method's efficiency and high enantioselectivity were crucial for the successful assembly of the complex stereochemical array of this compound. nih.govnih.gov

| Reaction | Description | Key Reagents | Significance in this compound Synthesis |

| Sharpless Asymmetric Dihydroxylation (AD) | Converts an alkene to a chiral vicinal diol. | Osmium Tetroxide (catalytic), Chiral Quinine Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃Fe(CN)₆). wikipedia.orgorganic-chemistry.org | Installed multiple stereocenters along the carbon chain with high enantioselectivity to form the precursor to the bis-THF core. beilstein-journals.orgnih.gov |

With the stereocenters correctly established as polyols via the AD reactions, the next critical step was the formation of the adjacent bis-tetrahydrofuran ring system. Sinha and Keinan accomplished this by employing a Williamson-type etherification reaction. beilstein-journals.orgnih.govacs.org The Williamson ether synthesis is a classic and robust method for forming ethers, typically involving the reaction of an alkoxide with a primary alkyl halide or another substrate with a good leaving group, such as a tosylate or mesylate, via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com

In their synthesis, the polyol precursor was converted into a functionalized bis-mesylate intermediate. beilstein-journals.orgnih.govresearchgate.net A mesylate group is an excellent leaving group, facilitating nucleophilic attack. Intramolecular attack by appropriately positioned hydroxyl groups on the carbon atoms bearing the mesylate groups led to the sequential closure of the two five-membered THF rings, yielding the desired bis-THF core of this compound. mdpi.comwikipedia.org This double ring-closing etherification was a key step in finalizing the central, structurally complex part of the molecule. beilstein-journals.orgnih.gov

| Reaction | Mechanism | Reactants in this compound Synthesis Context | Product |

| Williamson Etherification | Sₙ2 reaction where an alkoxide displaces a leaving group. wikipedia.org | Nucleophile: Hydroxyl group (as an alkoxide). Electrophile: Carbon attached to a mesylate leaving group. beilstein-journals.orgnih.gov | The ether linkage forming the tetrahydrofuran (B95107) (THF) ring. |

Hoye's Approach (1991)

The total synthesis of this compound, a complex natural product, presented a significant challenge to the synthetic chemistry community. In 1991, the research group of Thomas R. Hoye reported a landmark approach that was pivotal in confirming the structure of this class of compounds.

Two-Directional Inside-Out Epoxide Cascade Sequence

A cornerstone of Hoye's strategy was the innovative use of a two-directional "inside-out" epoxide cascade sequence to construct the core bis-tetrahydrofuran (THF) ring system of a this compound enantiomer. This biomimetic approach mimics the proposed biosynthetic pathway of polyether natural products. The cascade is initiated by the opening of strategically placed epoxide rings, leading to the sequential formation of the THF rings in a controlled manner.

The key substrate for this cascade is a polyepoxide precursor. The reaction is triggered under specific conditions that promote the nucleophilic attack of a hydroxyl group onto an adjacent epoxide. This initial ring-opening sets off a chain reaction, where the newly formed hydroxyl group attacks the next epoxide in the sequence, effectively "zipping up" the polyether core. The "inside-out" terminology refers to the direction of ring formation relative to the carbon chain.

A critical aspect of this strategy is controlling the stereochemical outcome of each ring-opening event. The stereochemistry of the starting polyepoxide dictates the relative stereochemistry of the newly formed stereocenters in the THF rings. Hoye's work demonstrated that this cascade could be a powerful tool for the stereocontrolled synthesis of complex polyether structures.

Establishment of Absolute Stereostructure

A major contribution of Hoye's 1991 synthesis was its crucial role in establishing the absolute stereostructure of this compound. Prior to this work, the relative and absolute stereochemistry of the multiple chiral centers in this compound had not been definitively confirmed.

By synthesizing a specific enantiomer of the this compound core, Hoye's group was able to compare the spectroscopic data and optical rotation of their synthetic compound with that of the naturally occurring this compound. This comparison allowed for the unambiguous assignment of the absolute configuration of the stereocenters in the natural product. The successful application of the two-directional inside-out epoxide cascade not only provided a viable pathway to the molecular core but also served as a critical tool for stereochemical verification. This achievement underscored the power of total synthesis as a method for the definitive structural elucidation of complex natural products.

Subsequent Synthetic Strategies and Key Intermediates

Following Hoye's seminal work, a number of other research groups have developed novel and efficient strategies for the synthesis of this compound and its analogs. These approaches have introduced new methodologies for the construction of the characteristic bis-THF core and the elaboration of the side chains.

Burke's Group Contribution (Chiral Ligand-Controlled Cyclization)

In 2001, the research group of Steven D. Burke reported a formal synthesis of this compound that featured a palladium-mediated, chiral ligand-controlled double cyclization to construct the C2-symmetric bis-THF core. This strategy relies on the use of a chiral phosphine (B1218219) ligand, specifically a derivative of diphenylphosphinobenzoic acid (DPPBA), to control the stereochemical outcome of the cyclization.

The key step involves the palladium-catalyzed reaction of a diene substrate bearing two allylic acetate (B1210297) groups. In the presence of the chiral DPPBA ligand, the palladium catalyst facilitates a double intramolecular cyclization, forming the two THF rings in a single, highly stereoselective step. The chirality of the ligand directs the formation of the new stereocenters, leading to a single diastereomer of the bis-THF diene product. This intermediate could then be further elaborated to a known intermediate in the synthesis of this compound. This approach provided a general and efficient entry into the core structure of annonaceous acetogenins with trans/threo/trans or cis/threo/cis stereochemistry.

Convergent and “Naked” Carbon Skeleton Strategies

The synthesis began with a long-chain hydrocarbon that contained all the necessary carbon atoms for the final product but lacked the oxygen functionalities. The required hydroxyl groups were then introduced sequentially using Sharpless asymmetric dihydroxylation (AD) reactions. This method allowed for the precise control of the stereochemistry of the newly introduced chiral centers. Following the installation of the oxygen functionalities, the bis-THF ring system was constructed via a Williamson etherification reaction on a bis-mesylate intermediate. This "naked" carbon skeleton strategy, coupled with a convergent assembly of key fragments, provides a flexible and efficient route to this compound and other related acetogenins.

Synthesis of this compound Stereoisomers and Structural Analogs

The synthesis of stereoisomers and structural analogs of this compound is crucial for understanding the relationship between the molecule's three-dimensional structure and its biological activity. Several research groups have dedicated efforts to the preparation of such compounds.

For instance, Hoye's group, following their initial work, synthesized an analog of this compound, (+)-(15,16,19,20,23,24)-hexepi-uvaricin, to further probe the structural requirements for biological activity. The synthesis of stereoisomers, where the configuration of one or more chiral centers is inverted relative to the natural product, allows for a systematic investigation of the impact of stereochemistry on the compound's function.

Chemoenzymatic Approaches for Bis-THF Core Synthesis

Chemoenzymatic strategies offer an elegant solution for the stereocontrolled synthesis of the bis-THF core of acetogenins like this compound. These methods leverage the high stereoselectivity of enzymes for key transformations, often in combination with traditional organic synthesis techniques. A notable approach involves a chemoenzymatic cascade sequence that capitalizes on the pseudo-C2-symmetry of the bis-THF fragment. researchgate.net

A key step in this strategy is the enzymatic desymmetrization of meso-epoxides. Epoxide hydrolases are employed to stereoselectively open a meso-epoxide, creating a chiral diol. researchgate.net This enzymatic resolution sets the stereochemistry for the subsequent cyclization steps. Following the initial enzymatic step, the synthesis can proceed through different cascade cyclization pathways to form the bis-THF structure. These pathways are often described as "inside-out" or "outside-in" cyclizations, which dictate the sequence of ring formation. researchgate.net

The "inside-out" approach involves the formation of the internal THF ring first, followed by the formation of the second THF ring. Conversely, the "outside-in" strategy begins with the formation of the outer THF ring. The choice of strategy can provide stereoselective access to the cores of different types of acetogenins. researchgate.net This chemoenzymatic methodology provides a powerful tool for accessing the complex and stereochemically rich bis-THF core of this compound and related natural products.

Key Features of the Chemoenzymatic Approach:

| Feature | Description |

| Key Enzyme | Epoxide Hydrolase |

| Substrate | meso-Epoxides |

| Key Transformation | Desymmetrization of meso-epoxides |

| Cyclization Strategies | "Inside-out" and "Outside-in" cascade cyclizations |

| Advantage | High stereoselectivity in forming the chiral core |

Design and Synthesis of Polyether Mimics

Inspired by the potent cytotoxicity of this compound and other annonaceous acetogenins, researchers have designed and synthesized simplified analogs to probe the essential structural features required for biological activity. One prominent class of these analogs is the polyether mimics, where the structurally complex bis-THF core is replaced by more accessible polyether linkages, such as diethylene glycol or triethylene glycol units. nih.gov The rationale behind this design is based on the ionophore model, which hypothesizes that the THF moiety's ability to complex with cations plays a role in its biological effect. nih.govnih.gov

The synthesis of these polyether mimics is generally more straightforward than the total synthesis of the natural product. A common strategy involves the coupling of a lipophilic side chain with a polyether unit, followed by the introduction of a moiety that mimics the α,β-unsaturated γ-lactone found in this compound. nih.gov

For instance, a diethylene glycol analogue of (10RS)-corossolin and a triethylene glycol mimic of bullatin have been synthesized. nih.gov The synthesis of a diethylene glycol analogue involved the bis-propargylation of diethylene glycol, followed by monoalkylation to introduce the lipophilic tail. The resulting polyether was then coupled with an epoxide to build the rest of the carbon skeleton. Subsequent hydrogenation and elimination steps yielded the final polyether mimic. nih.gov

Preliminary biological evaluation of these polyether mimics has shown that they can exhibit cytotoxicity, suggesting that the simplified polyether core can effectively mimic the function of the natural bis-THF moiety to some extent. nih.govnih.gov These findings open avenues for the development of novel antitumor agents with simplified structures based on the pharmacophore of annonaceous acetogenins. nih.gov

Cytotoxicity of Polyether Mimics

| Compound | Description | Cytotoxicity against HL-60 cells (IC₅₀) | Cytotoxicity against K562 cells (IC₅₀) |

| Analogue 16 | Diethylene glycol analogue of (10RS)-corossolin | Moderate activity | Moderate activity |

| Analogue 17 | Triethylene glycol mimic of bullatin | Moderate activity | Moderate activity |

Structure Activity Relationships Sar of Uvaricin

Influence of the Bis-THF System on Biological Activity

The presence and arrangement of tetrahydrofuran (B95107) (THF) rings are significant determinants of acetogenin (B2873293) activity.

Annonaceous acetogenins (B1209576) containing adjacent bis-THF rings are generally reported to exhibit higher biological potency compared to those with non-adjacent bis-THF rings or a single THF ring, assuming a similar number of hydroxyl groups. mdpi.comuncg.eduresearchgate.net This structural motif is frequently associated with some of the most potent antitumor agents within the acetogenin class. researchgate.net

The stereochemistry of the acetogenin molecule, particularly the configuration of the chiral centers within and flanking the THF rings, plays a crucial role in modulating biological activity. mdpi.comut.eeuncg.eduresearchgate.net For compounds possessing a bis-THF system, the specific stereoconfiguration of these rings can influence their potency. uncg.edu Studies comparing different stereoisomers have indicated that certain arrangements, such as the threo/trans/threo/trans/erythro configuration, may be associated with slightly higher cytotoxic activity compared to others like the threo/trans/threo/trans/threo arrangement. researchgate.net While some research suggests that the stereochemistry around the hydroxylated THF ring moiety might not be absolutely essential for potent complex I inhibition, multiple sources highlight its importance as a crucial factor influencing biological activity. mdpi.comut.eeuncg.eduresearchgate.netresearchgate.net

Impact of the γ-Lactone Ring and Hydroxyl Groups

The terminal lactone and the hydroxyl groups positioned along the aliphatic chain are also critical for acetogenin activity.

A common structural feature among many bioactive Annonaceous acetogenins is the α,β-unsaturated methyl γ-lactone ring at one terminus of the molecule. mdpi.comnih.govbeilstein-journals.orgsysrevpharm.org Some studies suggest that this specific type of lactone contributes to higher activity. mdpi.com However, conflicting research exists, with some findings indicating that the α,β-unsaturated γ-lactone ring is not strictly essential for potent activity and can be functionally replaced by other structures. researchgate.net For instance, while the saturation of the double bond in the γ-lactone of bullatacin (B1665286) reportedly decreased its cytotoxicity, a similar modification in squamocin (B1681989) showed no such effect on cytotoxicity against certain cancer cell lines. researchgate.net

Comparative SAR with Other Annonaceous Acetogenins

Analysis of Structural Variations and Corresponding Potency

The potency of Annonaceous acetogenins is significantly influenced by their structural characteristics, including the number, position, and stereochemistry of THF rings, the presence and location of hydroxyl groups, and the length of the aliphatic chains.

THF Ring System: The presence and arrangement of THF rings are key determinants of activity. Adjacent bis-THF ring systems are generally associated with higher potency compared to mono-THF or non-adjacent bis-THF systems. mdpi.comuncg.edunih.gov For instance, adjacent bis-THF acetogenins with three hydroxyl groups have shown high potency against various targets, including yellow fever mosquito larvae and human tumor cells. mdpi.comuncg.edu

Stereochemistry: The stereochemistry of the THF rings and flanking hydroxyl groups plays a crucial role in determining potency. For bis-adjacent THF acetogenins, the threo-trans-threo-trans-erythro stereochemical arrangement (from C-15 to C-24) has been identified as particularly potent against multidrug-resistant cancer cells. nih.govresearchgate.netsci-hub.ru Variations in stereochemistry can significantly influence activity levels. uncg.eduresearchgate.net

Hydroxyl Groups: The number and position of hydroxyl groups also impact potency. While the presence of polar functional groups like hydroxyls is important, their exact position and the total number can influence activity. mdpi.comuncg.edunih.govut.ee For example, some studies suggest that having three hydroxyl groups in adjacent bis-THF acetogenins is optimal for activity. mdpi.comuncg.edu However, the specific positions matter, as demonstrated by analogs where the introduction or position of a hydroxyl group altered potency. mdpi.comnih.gov

Aliphatic Chain Length: The length of the alkyl spacer between the THF ring system and the γ-lactone ring is also important for optimal activity. A spacing of approximately 13 carbon atoms has been suggested as optimal for bis-adjacent THF compounds. ut.eesci-hub.ru Longer or shorter chain lengths can lead to decreased potency. uncg.edusci-hub.ru

Terminal Lactone Ring: The α,β-unsaturated γ-lactone ring is a common feature and contributes to the activity. mdpi.comuncg.edunih.govut.ee While the natural γ-lactone is typical, modifications or substitutions have been explored in SAR studies of analogs. ut.ee

Research findings often compare the potency of different acetogenins using measures like IC50 or LC50 values against various cell lines or organisms. For example, bullatacin, an adjacent bis-THF acetogenin, is often cited as one of the most potent, demonstrating high activity against mitochondrial complex I and various tumor cell lines. mdpi.comuncg.educore.ac.ukresearchgate.netsci-hub.rugoogle.com

Correlation between Specific Features and Mechanistic Effects

The structural features of Uvaricin and other Annonaceous acetogenins are directly correlated with their ability to inhibit mitochondrial complex I.

Inhibition of Complex I: The core mechanism involves binding to mitochondrial complex I, disrupting the electron transport chain and subsequently ATP synthesis. wikipedia.orgmdpi.comuncg.edunih.govplos.orgnih.govscielo.brnih.govcore.ac.ukthieme-connect.com This specific action on NADH-ubiquinone oxidoreductase is a well-established mechanistic effect. scielo.brnih.gov

Binding Site Interaction: Annonaceous acetogenins are believed to bind at or near the ubiquinone binding site within complex I. plos.orgcore.ac.uk Studies suggest they can bind to the third matrix-side loop of the ND1 subunit in mitochondrial NADH-ubiquinone oxidoreductase. plos.org

Influence of Structure on Binding: The specific arrangement of the THF rings, hydroxyl groups, and the length of the lipophilic chains are crucial for proper interaction with the complex I binding site. The lipophilic nature of the long hydrocarbon chain likely facilitates the molecule's partitioning into the mitochondrial membrane, allowing access to the membrane-embedded complex I. The polar head group, including the THF rings and hydroxyls, is thought to be involved in specific interactions within the binding pocket.

Stereochemical Requirements: The observed stereospecificity in potency highlights that the precise three-dimensional orientation of functional groups is critical for effective binding and inhibition of complex I. uncg.edunih.govcore.ac.ukresearchgate.netsci-hub.ru Different stereoisomers can exhibit varying degrees of inhibitory activity. nih.govresearchgate.net

Analogs and Mechanism: Studies on synthetic analogs with modified structures, such as replacing THF rings with ether units or altering the hydroxyl group positions, have helped to further elucidate the structural requirements for complex I inhibition. mdpi.comnih.govplos.orgthieme-connect.comut.ee These studies confirm that maintaining certain essential functionalities and spatial arrangements is necessary to retain potent inhibitory activity. plos.orgut.ee

Molecular and Cellular Mechanisms of Action of Uvaricin Preclinical Studies

Primary Target: Mitochondrial Complex I Inhibition

A well-established mechanism of action for uvaricin and other Annonaceous acetogenins (B1209576) is the potent inhibition of mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase. wikipedia.orgmdpi.commdpi.comgoogle.comportico.orgcapes.gov.brnih.govderpharmachemica.comthieme-connect.comglobalresearchonline.netcore.ac.ukthieme-connect.comuncg.edu This enzyme is a crucial component of the mitochondrial electron transport chain (ETC). mdpi.comgoogle.comcore.ac.uk

Mechanism of Action as NADH:Ubiquinone Oxidoreductase Inhibitor

This compound inhibits the transfer of electrons from NADH to ubiquinone (coenzyme Q10) within Mitochondrial Complex I. google.com This disruption occurs at the ubiquinone catalytic site(s) within Complex I. core.ac.uk The inclusion of a methyl group on the γ-lactone moiety in natural acetogenins contributes to their potency as mitochondrial Complex I inhibitors. mdpi.com Studies have shown that acetogenins can inhibit the proton pumping function of Complex I. derpharmachemica.com

Consequences of Mitochondrial Electron Transport Chain Disruption

The inhibition of Mitochondrial Complex I by this compound leads to a disruption of the mitochondrial electron transport chain. wikipedia.orgmetabolomicsworkbench.orgmdpi.com This blockage prevents the normal flow of electrons, which is essential for the process of oxidative phosphorylation. core.ac.ukuncg.edu

Effects on Cellular Bioenergetics

The disruption of the mitochondrial electron transport chain has significant consequences for cellular bioenergetics, primarily impacting the cell's ability to produce ATP.

Adenosine (B11128) Triphosphate (ATP) Deprivation and Energy Depletion

Inhibition of Mitochondrial Complex I by this compound directly impairs oxidative phosphorylation, the primary mechanism for ATP synthesis in aerobic respiration. wikipedia.orgmdpi.comnih.govderpharmachemica.comcore.ac.ukuncg.eduresearchgate.net This leads to a rapid and significant decrease in intracellular ATP levels, resulting in cellular energy depletion. mdpi.comderpharmachemica.comcore.ac.ukuncg.edumdpi.comresearchgate.netnih.gov Cancer cells, which often have a higher demand for ATP due to their uncontrolled growth, are particularly sensitive to this ATP deprivation. mdpi.comderpharmachemica.comcore.ac.ukuncg.edumdpi.com This energy depletion is thought to be a major factor contributing to the cytotoxic effects of this compound. mdpi.comcore.ac.ukuncg.edu

Induction of Programmed Cell Death Pathways

The cellular energy depletion and disruption of mitochondrial function induced by this compound activate programmed cell death pathways, most notably apoptosis.

Activation of Apoptosis

This compound and other acetogenins are known to induce apoptosis in various cancer cell lines. wikipedia.orgmdpi.comglobalresearchonline.netuncg.edumetabolomicsworkbench.orgmdpi.comnih.govias.ac.inencyclopedia.pubtandfonline.com The mechanisms involved in acetogenin-induced apoptosis are multifaceted and can include both caspase-dependent and caspase-independent pathways. researchgate.netencyclopedia.pubtandfonline.com Studies have reported that acetogenins can affect tumor cells in the G1 phase of the cell cycle and induce apoptosis. nih.gov

Key events in acetogenin-induced apoptosis include:

Activation of caspases: Acetogenins can lead to the activation of caspases, such as caspase-3, caspase-7, and caspase-9, which are key executioners of the apoptotic pathway. mdpi.comencyclopedia.pubtandfonline.com

Modulation of Bcl-2 family proteins: Acetogenins can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the expression of pro-apoptotic proteins such as Bax and Bad. mdpi.comias.ac.intandfonline.com An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors. tandfonline.com

Mitochondrial pathway activation: The disruption of mitochondrial function and ATP depletion are central to the induction of the mitochondrial (intrinsic) apoptotic pathway. researchgate.nettandfonline.com

Induction of reactive oxygen species (ROS): Some studies suggest that acetogenins can induce the generation of reactive oxygen species, which can contribute to oxidative stress and the induction of apoptosis. mdpi.commdpi.comias.ac.in

Table 1 summarizes some research findings related to this compound and acetogenin (B2873293) mechanisms of action.

| Mechanism of Action | Key Effects | References |

| Mitochondrial Complex I Inhibition | Blocks electron transfer from NADH to ubiquinone, disrupts ETC. | wikipedia.orgmdpi.comgoogle.comcore.ac.ukuncg.edu |

| ATP Deprivation | Reduces intracellular ATP levels, leads to energy depletion. | mdpi.comderpharmachemica.comcore.ac.ukuncg.edunih.gov |

| Apoptosis Induction | Activates caspases, modulates Bcl-2 family proteins, triggers cell death. | mdpi.comnih.govias.ac.inencyclopedia.pubtandfonline.com |

| ROS Generation (for some acetogenins) | Contributes to oxidative stress and apoptosis. | mdpi.commdpi.comias.ac.in |

Role of Mitochondrial Pathway in Apoptosis Induction (e.g., Cytochrome C Release, Caspase Activation)

The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, plays a significant role in programmed cell death and is implicated in the mechanism of action of certain Annonaceous acetogenins. This pathway is activated by various intracellular signals, including stress and DNA damage, leading to mitochondrial outer membrane permeabilization (MOMP). mdpi.comscielo.org.ar MOMP facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. mdpi.comscielo.org.ar

A key event in this pathway is the release of cytochrome c into the cytosol. mdpi.comscielo.org.arnih.govberkeley.eduembopress.org Once in the cytosol, cytochrome c binds to Apaf-1 (apoptosis protease-activating factor-1), which, in the presence of dATP or ATP, triggers the formation of a multiprotein complex known as the apoptosome. scielo.org.arberkeley.edu The apoptosome serves as a platform for the recruitment and autoactivation of procaspase-9. scielo.org.ar Activated caspase-9, an initiator caspase, then cleaves and activates downstream executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cell and the characteristic features of apoptosis. mdpi.comscielo.org.arberkeley.edu

While the precise details for this compound specifically are still being elucidated, studies on Annonaceous acetogenins in general suggest their involvement with the mitochondrial pathway, potentially through inhibiting mitochondrial complex I, which can impact ATP production and induce apoptosis, particularly in cancer cells with high metabolic rates. researchgate.netresearchgate.net The release of mitochondrial proapoptotic proteins, including cytochrome c, can occur in both caspase-dependent and caspase-independent forms of apoptosis. scielo.org.ar

Necrosis as an Outcome

In addition to inducing apoptosis, preclinical studies suggest that necrosis can also be an outcome of treatment with graviola extracts, which contain Annonaceous acetogenins like this compound. cabidigitallibrary.orgnih.gov Necrosis is a form of cell death that is typically characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger inflammation. nih.gov While apoptosis is a highly regulated process of programmed cell death, necrosis was historically viewed as an uncontrolled process resulting from injury. However, it is now understood that certain forms of necrosis can also be regulated (regulated necrosis). nih.gov The mechanisms by which this compound or related acetogenins may induce necrosis or contribute to necrotic outcomes in preclinical settings warrant further investigation.

Cell Cycle Modulation

Modulation of the cell cycle is another mechanism by which this compound and other Annonaceous acetogenins may exert their effects in preclinical studies. The cell cycle is a tightly regulated series of events that leads to cell division, and dysregulation of this process is a hallmark of cancer.

Induction of Cell Cycle Arrest (e.g., G1 phase, G2/M phase)

Preclinical studies have indicated that Annonaceous acetogenins can induce cell cycle arrest in cancer cells. This arrest can occur at different phases of the cell cycle, notably the G1 phase and the G2/M phase. nih.govnih.govdntb.gov.ua Cell cycle arrest prevents cancer cells from dividing and proliferating.

For instance, some compounds have been shown to induce G0/G1 cell cycle arrest, often through pathways involving proteins like p53 and p21, which are key regulators of the cell cycle checkpoints. nih.govmdpi.com G1 arrest prevents the cell from entering the DNA synthesis phase (S phase). mdpi.com

Arrest at the G2/M phase, which occurs before mitosis, has also been observed. nih.govmedsci.orgmdpi.com This can be mediated by various mechanisms, including the modulation of proteins involved in the G2/M checkpoint. mdpi.commedsci.orgmdpi.com Induction of G2/M arrest can prevent cells from undergoing division. medsci.orgmdpi.com

While specific detailed data on this compound's effect on cell cycle arrest phases were not extensively found in the provided snippets, related Annonaceous acetogenins and graviola extracts have demonstrated the ability to induce G2/M cell cycle arrest in various cancer cell lines in preclinical studies. cabidigitallibrary.orgdntb.gov.ua

Here is a table summarizing observed cell cycle arrest phases induced by related compounds:

| Compound/Extract | Cell Cycle Arrest Phase | Reference |

| Aqueous graviola leaf extract | G2/M | cabidigitallibrary.org |

| Annonacin | Cell cycle-dependent | dntb.gov.ua |

| Synthetic 2,3-Arylpyridylindole Derivatives (related mechanism study) | G0/G1 and G2/M (dose-dependent) | nih.gov |

Interaction with Cellular Signaling Pathways

Annonaceous acetogenins, including this compound and its derivatives, can interact with various cellular signaling pathways, influencing cellular responses such as proliferation, survival, and death.

Inactivation of MAPK Pathway by Desacetylthis compound (B1211415)

Desacetylthis compound, an Annonaceous acetogenin, has been shown in preclinical studies to inactivate the MAPK pathway. cabidigitallibrary.org The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in regulating diverse cellular activities, including proliferation, differentiation, and survival. mdpi.commdpi.com Aberrant activation of the MAPK pathway is frequently observed in various cancers, making it a target for therapeutic intervention. mdpi.commdpi.comnih.govresearchgate.net

Inactivation of the MAPK pathway by desacetylthis compound can contribute to the inhibition of cancer cell development. cabidigitallibrary.org This suggests that desacetylthis compound interferes with the signals that promote cell growth and survival transmitted through this pathway. mdpi.commdpi.com

Modulation of Intracellular cAMP and cGMP Levels (Observed for related ACGs)

While specific data on this compound's direct effect on intracellular cAMP and cGMP levels were not prominently found, studies on related Annonaceous acetogenins (ACGs), such as bullatacin (B1665286), have demonstrated their ability to modulate the levels of these cyclic nucleotides. researchgate.netresearchgate.net

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are important second messengers involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. researchgate.netnih.gov Modulation of intracellular cAMP and cGMP levels can influence various signaling cascades and ultimately impact cell fate. researchgate.netnih.gov

For instance, bullatacin has been shown to induce apoptosis in human hepatoma cells by reducing intracellular cAMP and cGMP levels. researchgate.netresearchgate.net This suggests that the decrease in these cyclic nucleotides may play a crucial role in the apoptotic pathway triggered by this related acetogenin. researchgate.net While the direct effect of this compound on cAMP and cGMP requires specific investigation, the observation in related ACGs highlights a potential mechanism of action within this class of compounds.

Here is a table summarizing the observed effect on cyclic nucleotide levels by a related Annonaceous Acetogenin:

| Related Compound | Effect on cAMP Levels | Effect on cGMP Levels | Outcome | Reference |

| Bullatacin | Decreased | Decreased | Apoptosis | researchgate.netresearchgate.net |

Involvement of p21 Activation (Observed for related ACGs)

While direct evidence for this compound's effect on p21 is not explicitly detailed in the search results, studies on related Annonaceous acetogenins, such as annonacin, have demonstrated their ability to activate p21. nih.govfrontiersin.orgnih.gov Annonacin, a mono-tetrahydrofuran acetogenin, has been shown to activate p21 in a p53-independent manner in T24 bladder cancer cells, leading to cell cycle arrest at the G1 phase. nih.govfrontiersin.org p21 (p21Waf1/Cip1) is a critical cyclin-dependent kinase inhibitor (CDKI) that regulates the cell cycle at the G1 and G2/M phases. nih.govmdpi.com Upregulation of p21 can accumulate cancer cells in the G1 or G2/M phase. mdpi.com p21 can inhibit cell cycle progression primarily by inhibiting CDK2 activity, which is necessary for the phosphorylation of RB and the subsequent release and activation of E2f-dependent gene expression, as well as for the initiation of replication origins and the activity of proteins directly involved in DNA synthesis. nih.gov p21 also inhibits CDK activity indirectly and can inhibit cellular proliferation independent of CDK2 inhibition by inhibiting proliferating cell nuclear antigen (PCNA), which is required for S phase progression. nih.gov

Activity Against Multi-Drug Resistant (MDR) Phenotypes

Annonaceous acetogenins, including this compound, have shown activity against multidrug-resistant (MDR) cancer cells. researchgate.netijper.orgtandfonline.comsci-hub.ru MDR is a significant challenge in cancer therapy, often characterized by the increased expression of efflux pumps like P-glycoprotein (P-gp), which expel anticancer compounds from cells. sci-hub.ru

Overcoming Resistance in Tumor Cells through Distinct Mechanisms

Annonaceous acetogenins are hypothesized to be particularly effective against MDR cells because these cells may have a taxed supply of ATP, which is required to fuel efflux pumps like P-gp. sci-hub.ru By inhibiting mitochondrial Complex I, ACGs reduce ATP production, potentially impairing the function of these resistance mechanisms. wikipedia.orgresearchgate.netdovepress.comijper.orgsci-hub.ru Studies have shown that certain acetogenins can stop the growth of tumor cells that are multidrug resistant. ijper.org For example, annosquacin B, another acetogenin, significantly decreased cell viability in the adriamycin-resistant human breast cancer cell line MCF-7/ADR. tandfonline.com Structure-activity relationship studies on diverse Annonaceous acetogenins have also demonstrated potent activity against adriamycin-resistant human mammary adenocarcinoma (MCF-7/Adr) cells, with some compounds showing significantly higher potency than adriamycin. sci-hub.ru This suggests that ACGs can overcome resistance through mechanisms distinct from those targeted by conventional chemotherapeutics. wikipedia.orgmdpi.comsci-hub.runih.gov

Preclinical in vitro and in vivo (non-human) Efficacy

Preclinical studies, both in vitro (using cancer cell lines) and in vivo (in non-human models), are crucial for evaluating the potential efficacy of new anticancer agents like this compound. anticancerfund.org

Studies in Various Cancer Cell Lines (e.g., Ovarian, Melanoma, Colon Carcinoma)

Research has demonstrated the activity of this compound and other Annonaceous acetogenins against various cancer cell lines. wikipedia.orgnih.govresearchgate.netresearch-solution.com

Ovarian Cancer: Investigation of Uvaria species has shown antiproliferative activity against ovarian cancer cell lines, including A2780. researchgate.net this compound A and this compound B, acetogenins isolated from Uvaria sp., showed moderate antiproliferative activity against A2780 ovarian cancer cell lines with IC50 values of 6.4 and 8.8 µM, respectively. researchgate.net Preclinical studies using various ovarian cancer cell lines (e.g., ES2, SKOV3, OV90, OVCAR3, CAOV3) are commonly used to assess the antitumor effect of potential therapies. mdpi.comnih.govplos.org

Melanoma: Annonaceous acetogenins have shown excellent activity in melanoma cell lines. research-solution.com Studies investigating the antiproliferative activity of acetogenins from Uvaria sp. have included the A2058 melanoma cell line. researchgate.net Preclinical models using melanoma cell lines, such as LOX IMVI, are utilized to evaluate potential treatments. nih.govbiorxiv.orgmdpi.comnih.gov

Colon Carcinoma: Studies on the efficacy of compounds against colon carcinoma cell lines are also conducted in preclinical settings. sigmaaldrich.commdpi.commdpi.com While direct studies on this compound against colon carcinoma cell lines were not prominently featured in the search results, related research on other agents and the general use of cell lines like HCT-116 and HT-29 in colon carcinoma studies highlight the relevance of this area for evaluating potential anticancer compounds. sigmaaldrich.commdpi.commdpi.comnih.gov

Preclinical in vivo studies utilizing rodent models, such as xenografts derived from human cancer cell lines (e.g., LS174T colon cancer model, LOX IMVI melanoma model, SKOV3 ovarian cancer model), are employed to assess the efficacy of potential anticancer agents in a living system. nih.gov this compound has been mentioned in the context of showing in vivo antitumor activity. research-solution.com

Mechanisms of Antiproliferative Activity in Cellular Models

Annonaceous acetogenins, including this compound, are known for their potent cytotoxic effects against various cancer cell lines. This antiproliferative activity is primarily attributed to their ability to inhibit mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase. Complex I is a crucial enzyme in the mitochondrial electron transport chain, responsible for generating ATP, the main energy currency of the cell. By inhibiting complex I, acetogenins disrupt cellular respiration, leading to ATP depletion. Cancer cells, with their high energy demands, are particularly susceptible to this ATP deprivation, which can trigger apoptosis (programmed cell death).

Beyond mitochondrial complex I inhibition, some Annonaceous acetogenins may also affect other targets. For instance, desacetylthis compound, a derivative of this compound, has been shown to induce DNA damage via MAPK pathway inactivation and the generation of superoxides, leading to growth inhibition in SW480 cells. Other studies on different acetogenins have indicated potential effects on alternative targets, including possible covalent interactions, inhibition of metalloproteinases, modulation of histone H3 phosphorylation, binding to calcium, and targeting mitochondria in cancer cell lines at very low concentrations.

Some acetogenins have also demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in cancer treatment, where cancer cells develop resistance to various therapeutic drugs. The P-glycoprotein (P-gp) efflux pump is a common mechanism of MDR, actively pumping drugs out of the cancer cells. Since P-gp is ATP-dependent, the ATP depletion caused by acetogenin-mediated complex I inhibition can decrease the effectiveness of this efflux pump, thereby increasing the susceptibility of resistant cells to treatment.

Research on other acetogenins has shown diverse mechanisms contributing to antiproliferative effects in cellular models. For example, some acetogenins induce cell cycle arrest, preventing cancer cells from dividing and proliferating. Others promote apoptosis through various pathways, such as altering the Bax/Bcl-2 ratio and activating caspases.

Antiparasitic Mechanisms

Annonaceous acetogenins have historically been used as antiparasitic agents in traditional medicine, and modern research has explored their mechanisms of action against various parasites.

Inhibition of NADH-ubiquinone oxidoreductase in parasitic organisms

Similar to their effects on cancer cells, a primary mechanism of the antiparasitic activity of Annonaceous acetogenins is the inhibition of NADH-ubiquinone oxidoreductase (Complex I) in parasitic organisms. This disruption of the mitochondrial electron transport chain impairs ATP production, which is vital for parasite survival and function.

It is important to note that while mammalian cells primarily utilize a complex, multi-subunit Complex I, some parasites, such as Plasmodium falciparum (the malaria parasite), possess a different type of NADH: ubiquinone oxidoreductase, known as type II NADH: ubiquinone oxidoreductase (PfNDH2). This enzyme is structurally simpler and found in bacteria, fungi, and plants but not in mammalian mitochondria, making it a potential selective target for antiparasitic drugs. Annonaceous acetogenins are potent inhibitors of Complex I, and their activity against parasites is linked to this inhibition.

General Mechanisms Observed for Annonaceous Acetogenins (e.g., Altering Tegument, Metabolism, Motility, Microtubule Binding)

Beyond complex I inhibition, Annonaceous acetogenins and other antiparasitic agents can exert their effects through various mechanisms in multicellular parasites. These can include altering the parasite's tegument (outer covering), disrupting carbohydrate, protein, and lipid metabolism, and affecting motility. While specific detailed mechanisms for this compound on these aspects are not as extensively documented as complex I inhibition, the general class of Annonaceous acetogenins has been studied for these broader effects.

Antiparasitic drugs can also target cytoskeletal proteins, such as tubulin, which are essential for transport and structural integrity in parasites like helminths and nematodes. Binding to microtubules formed by tubulin can disrupt vital processes like nutrient transport and cell division. While some antiparasitic drugs like benzimidazoles are known to act by binding to microtubules, the direct interaction of this compound or other Annonaceous acetogenins with parasite microtubules is a less explored area compared to their impact on mitochondrial respiration.

Pesticidal and Insecticidal Activity

Annonaceous acetogenins, including this compound, have demonstrated significant pesticidal and insecticidal properties, which aligns with the traditional use of Annonaceae plant extracts for pest control.

Mechanisms of Action against Insect Pests

The insecticidal activity of Annonaceous acetogenins is also closely linked to their potent inhibition of mitochondrial complex I. Insects, like other organisms, rely on mitochondrial respiration for energy production. By inhibiting complex I in insect mitochondria, acetogenins disrupt ATP synthesis, leading to paralysis, developmental abnormalities, and ultimately death.

The fact that acetogenins specifically target mitochondrial complex I, a vital enzyme, suggests why they are effective against a broad spectrum of insects. This mechanism is considered a key defense strategy employed by Annonaceae plants against herbivorous insects.

Beyond energy metabolism disruption, some botanical insecticides and their bioactive compounds can affect insect pests through various other mechanisms. These include acting as fumigants, contact toxins, repellents, antifeedants, ovicides, oviposition deterrents, and larvicides. They can also interfere with important neurotransmitters like acetylcholine (B1216132) esterase and octopamine (B1677172) or the neurotransmitter inhibitor γ-amino butyric acid (GABA), as well as altering enzymatic and non-enzymatic antioxidant defense systems. While these broader mechanisms are observed for botanical insecticides in general, the primary and well-established mechanism for Annonaceous acetogenins like this compound against insects is the inhibition of mitochondrial complex I.

Some studies on insecticidal compounds from plants have shown effects on insect development and behavior, including growth regulation and feeding deterrence. These effects can be a consequence of the metabolic disruption caused by complex I inhibition.

Data Table: Summary of Key Mechanisms of Action of this compound and Annonaceous Acetogenins (Preclinical Studies)

| Mechanism | Target | Biological Activity | Notes |

| Inhibition of NADH-ubiquinone oxidoreductase | Mitochondrial Complex I | Antiproliferative, Antiparasitic, Pesticidal/Insecticidal | Leads to ATP depletion and energy deprivation, particularly in high-energy-demand cells/organisms. |

| Induction of DNA damage | MAPK pathway, Generation of Superoxides | Antiproliferative | Observed for desacetylthis compound in specific cell lines. |

| Cell Cycle Arrest | Cell cycle regulatory mechanisms | Antiproliferative | Observed for some acetogenins in cancer cell lines. |

| Induction of Apoptosis | Various apoptotic pathways | Antiproliferative | Observed for some acetogenins in cancer cell lines. |

| Overcoming Multidrug Resistance | P-glycoprotein (P-gp) efflux pump | Antiproliferative | Indirect effect due to ATP depletion reducing P-gp activity. |

| Altering Tegument, Metabolism, Motility | Parasite physiological processes | Antiparasitic | General mechanisms observed for antiparasitic agents, potentially applicable to acetogenins. |

| Interference with Neurotransmitters/Antioxidants | Insect nervous system and defense systems | Pesticidal/Insecticidal | General mechanisms observed for botanical insecticides, less specific to acetogenins' primary action. |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 441645 |

| Annonacin | 157682 |

| Bullatacin | 10326193 |

| Annomuricin A | 167172-78-3 (CAS, CID 157682 is for Annonacin) - Correction based on search results: Annomuricin A has a different CID. Let's find the CID for Annomuricin A. |

(Self-correction: The search results provided a CAS number for Annomuricin A (167172-78-3) and linked it to Annonacin's CID (157682) in one instance. Another result gives a different CID for Annonacin. Let's clarify the CID for Annomuricin A and Annonacin.)

Analytical Methodologies for Uvaricin Quantification and Detection

Chromatographic Techniques

Chromatographic methods are essential for separating uvaricin from complex plant extracts and for its subsequent quantification and detection.

HPLC-UV/ELSD for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Ultraviolet (UV) or Evaporative Light-Scattering Detection (ELSD) can be used for the quantitative analysis of Annonaceous acetogenins (B1209576). While Annonaceous acetogenins generally have weak UV absorbance, particularly in the presence of impurities, UV detection at specific wavelengths can still be applied. acs.org For compounds lacking significant chromophores or when using mobile phases with UV interference, ELSD is a valuable alternative as it is not dependent on the optical properties of the analyte and provides a more uniform response. lcms.czchromatographyonline.comeuropa.eu Quantitative HPLC-ELSD has been applied to various analytes, including those from medicinal plants. chromatographyonline.com However, it is important to note that the response factor in ELSD may not be constant across a gradient elution, which is a consideration for quantitative analysis. chromatographyonline.com Some studies have assessed quantitation errors using HPLC-UV and ELSD for various compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive detection and quantification of Annonaceous acetogenins in complex matrices. caasjk.comacs.orgnih.govnih.govnuvisan.com LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nuvisan.comrsc.org Annonaceous acetogenins are amenable to analysis by LC/MS using the electrospray positive-ion mode. acs.orgnih.gov Under atmospheric pressure in-source collision-induced dissociation (APICID) conditions, acetogenins yield characteristic ion patterns and fragment ions, facilitating their detection in plant extracts and chromatographic fractions through selected ion chromatograms. acs.orgnih.gov

LC-MS/MS allows for the detection and quantification of biomarkers at very low concentrations with high specificity, distinguishing compounds with similar masses. nuvisan.com It offers a wide dynamic range and versatility for analyzing various biomolecules. nuvisan.com Quantitative accuracy in LC-MS depends on the proper development and application of the entire analytical method, including sample preparation and calibration strategies. rsc.org Method development involves optimizing procedures for extracting and detecting the analyte, often utilizing authenticated analytical reference standards and stable, isotopically-labeled internal standards for accurate quantification. unc.edu